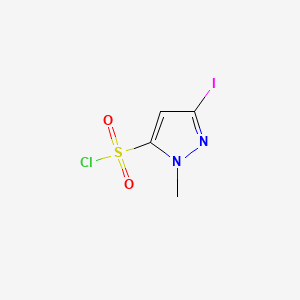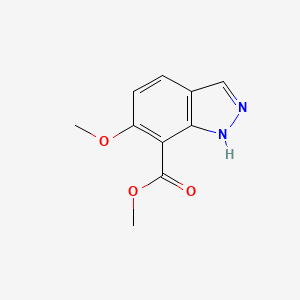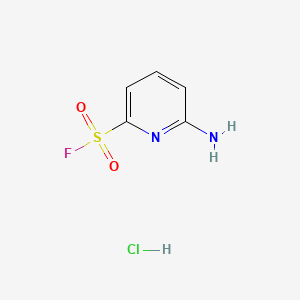
lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate is a chemical compound that contains lithium, sulfur, and carbon atoms It is part of the broader class of organolithium compounds, which are known for their reactivity and utility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate typically involves the reaction of 4-(ethylsulfanyl)-2-oxobutanoic acid with a lithium reagent. One common method is to react the acid with lithium hydroxide in an appropriate solvent under controlled temperature conditions. The reaction can be represented as follows:
4-(ethylsulfanyl)-2-oxobutanoic acid+LiOH→lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways involving lithium and sulfur.
Industry: Utilized in the development of advanced materials, including polymers and battery components.
作用机制
The mechanism of action of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and signaling pathways, while the ethylsulfanyl group can participate in redox reactions. The compound’s effects are mediated through its ability to alter the redox state of cellular components and influence enzyme activity.
相似化合物的比较
Similar Compounds
- Lithium 4-(methylsulfanyl)-2-oxobutanoate
- Lithium 4-(propylsulfanyl)-2-oxobutanoate
- Lithium 4-(butylsulfanyl)-2-oxobutanoate
Uniqueness
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate is unique due to the specific length and structure of its ethylsulfanyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethylsulfanyl group provides a balance of steric and electronic effects that can enhance its utility in various applications.
属性
IUPAC Name |
lithium;4-ethylsulfanyl-2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S.Li/c1-2-10-4-3-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQBEURVJGBLLV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCSCCC(=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)




![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)




![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)

